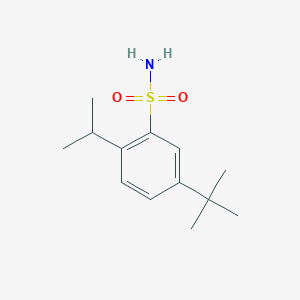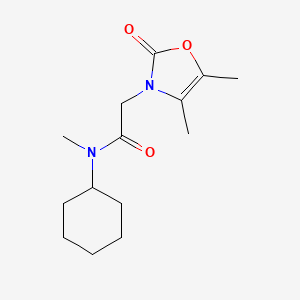
2-methyl-3-nitro-N-3-pyridinylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-nitro-N-3-pyridinylbenzamide is a synthetic compound that has gained attention in scientific research due to its potential use as a selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous protein kinase that plays a crucial role in regulating cell growth, proliferation, and survival. The inhibition of CK2 has been proposed as a therapeutic strategy for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
2-methyl-3-nitro-N-3-pyridinylbenzamide is a selective inhibitor of CK2 that works by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of downstream signaling pathways that are involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects
The inhibition of CK2 by 2-methyl-3-nitro-N-3-pyridinylbenzamide has been shown to have several biochemical and physiological effects. For example, studies have shown that the inhibition of CK2 can lead to the induction of apoptosis, the suppression of angiogenesis, and the inhibition of cell migration and invasion. In addition, CK2 inhibition has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-3-nitro-N-3-pyridinylbenzamide in lab experiments is its selectivity for CK2. This allows researchers to specifically target the inhibition of CK2 without affecting other protein kinases. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 2-methyl-3-nitro-N-3-pyridinylbenzamide in scientific research. One direction is the investigation of its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. In addition, further studies are needed to understand the mechanism of action of this compound and its effects on downstream signaling pathways. Finally, the development of more potent and selective CK2 inhibitors based on the structure of 2-methyl-3-nitro-N-3-pyridinylbenzamide could lead to the development of new therapeutics for a range of diseases.
Synthesis Methods
2-methyl-3-nitro-N-3-pyridinylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-amino-3-methylpyridine with 3-bromobenzoyl chloride to yield 2-methyl-3-(3-bromobenzoyl)pyridine. This intermediate is then reacted with sodium nitrite and hydrochloric acid to form 2-methyl-3-nitropyridine-5-carboxylic acid, which is then converted to the final product by reacting it with 4-aminobenzamide in the presence of acetic anhydride and triethylamine.
Scientific Research Applications
2-methyl-3-nitro-N-3-pyridinylbenzamide has been used in scientific research to investigate the role of CK2 in various diseases. For example, studies have shown that CK2 is overexpressed in many types of cancer, and the inhibition of CK2 can lead to the suppression of tumor growth and metastasis. In addition, CK2 has been implicated in the regulation of inflammation and immune response, and the inhibition of CK2 has been proposed as a potential therapeutic strategy for inflammatory diseases such as rheumatoid arthritis and psoriasis.
properties
IUPAC Name |
2-methyl-3-nitro-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-9-11(5-2-6-12(9)16(18)19)13(17)15-10-4-3-7-14-8-10/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNKDNBGJYLBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-nitro-N-(pyridin-3-YL)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-(3-methylphenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5688022.png)

![1-(3,5-dichloro-4-methylbenzoyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B5688046.png)
![2-[(2-isopropyl-1H-benzimidazol-1-yl)carbonyl]benzoic acid](/img/structure/B5688051.png)
![1-methoxy-4-[(2-phenylvinyl)sulfonyl]benzene](/img/structure/B5688061.png)

![6-ethyl-2-methyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5688077.png)
![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide](/img/structure/B5688081.png)
![(3-chlorophenyl)[1-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5688087.png)
![1-methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5688094.png)
![1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol](/img/structure/B5688106.png)
![{4-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]phenyl}methanol](/img/structure/B5688111.png)
